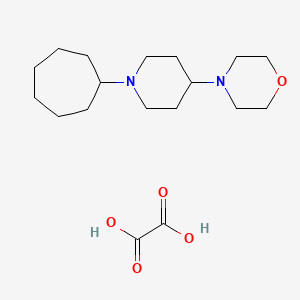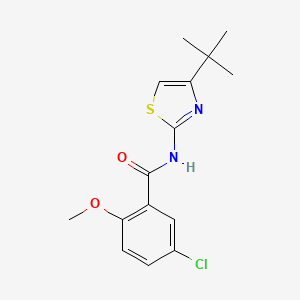![molecular formula C17H19ClN2O2S2 B3971522 4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide](/img/structure/B3971522.png)
4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide
Vue d'ensemble
Description
4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anti-cancer agent. PTC-209 was first synthesized in 2009 by a team of researchers at the University of Michigan, and since then, numerous studies have been conducted to investigate its mechanism of action and potential applications in cancer therapy.
Mécanisme D'action
4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide works by binding to the WD repeat domain 5 (WDR5) of the SET1/MLL histone methyltransferase complex, which is responsible for the methylation of histones and the regulation of gene expression. By binding to WDR5, this compound disrupts the activity of the SET1/MLL complex, leading to the downregulation of various genes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-cancer effect in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including leukemia, breast cancer, and pancreatic cancer. This compound has also been shown to have a synergistic effect when combined with other anti-cancer agents, such as doxorubicin and gemcitabine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide is its specificity for BMI-1, which makes it a promising candidate for cancer therapy. However, this compound has several limitations, including its low solubility in water and its poor pharmacokinetic properties. These limitations make it difficult to administer this compound in vivo, and further research is needed to develop more effective formulations of this compound for clinical use.
Orientations Futures
There are several future directions for research on 4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide. One area of focus is the development of more effective formulations of this compound for clinical use. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to identify patients who are most likely to benefit from this compound therapy. Additionally, further studies are needed to investigate the potential of this compound in combination with other anti-cancer agents, as well as its potential in other diseases beyond cancer.
Applications De Recherche Scientifique
4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in various types of cancer and is associated with tumor growth and metastasis. Inhibition of BMI-1 by this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the suppression of tumor growth.
Propriétés
IUPAC Name |
4-chloro-N-(2-pyridin-2-ylsulfanylcyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S2/c18-13-8-10-14(11-9-13)24(21,22)20-15-5-1-2-6-16(15)23-17-7-3-4-12-19-17/h3-4,7-12,15-16,20H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGHAIRVAITWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,4-dimethylphenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971443.png)

![3-bromo-N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B3971448.png)
![17-(4,5-dimethyl-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3971461.png)
![4,4'-[(4-hydroxy-3-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971463.png)
![2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B3971468.png)
![2-[(4-chlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3971479.png)
![N-phenyl-N'-[1-(2-thienyl)ethyl]thiourea](/img/structure/B3971485.png)
![2,6-dimethyl-4-[1-(3-phenoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971498.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3971505.png)


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3971516.png)
![4-[(cyclohexylacetyl)amino]benzamide](/img/structure/B3971523.png)